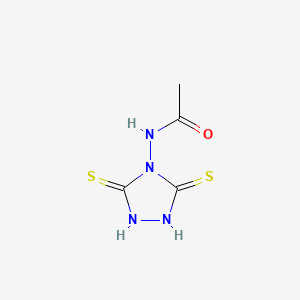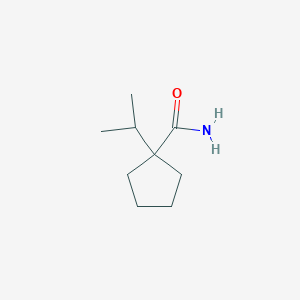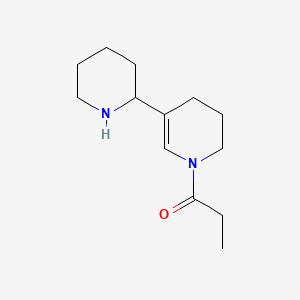
4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with a phenoxyphenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-phenoxybenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxyphenyl ring.
Applications De Recherche Scientifique
4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar phenoxyphenyl structure but differs in the heterocyclic core and functional groups.
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another compound with a phenoxyphenyl group, but with different heterocyclic and functional groups.
Uniqueness
4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyrrole ring, phenoxyphenyl group, and nitrile functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87388-16-7 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-(3-phenoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c18-10-14-11-19-12-17(14)13-5-4-8-16(9-13)20-15-6-2-1-3-7-15/h1-9,11-12,19H |
Clé InChI |
JLEXNBOKZHQVNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CNC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
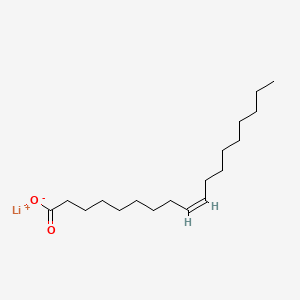

![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)


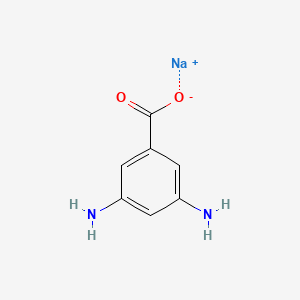
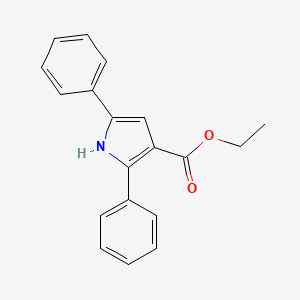
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
